molecular formula C23H20N6O3 B12407720 Egfr-IN-40

Egfr-IN-40

Cat. No.: B12407720
M. Wt: 428.4 g/mol
InChI Key: FGPPXNCHKYRZCI-UHFFFAOYSA-N
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Description

Egfr-IN-40 is a small-molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a critical target for cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-40 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include halogenated anilines, alkylating agents, and palladium catalysts .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance.

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-40 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenated compounds and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinazoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Egfr-IN-40 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

    Cancer Research: this compound is used to study the role of EGFR in cancer progression and to develop targeted therapies for cancers with EGFR mutations.

    Drug Development: It serves as a lead compound for the development of new EGFR inhibitors with improved efficacy and reduced side effects.

    Biological Studies: this compound is used to investigate the signaling pathways and molecular mechanisms regulated by EGFR.

    Industrial Applications: It is used in the production of diagnostic tools and therapeutic agents for cancer treatment.

Mechanism of Action

Egfr-IN-40 exerts its effects by inhibiting the tyrosine kinase activity of EGFR . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival, ultimately leading to the suppression of tumor growth.

Comparison with Similar Compounds

Egfr-IN-40 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and afatinib . While these compounds share a similar mechanism of action, this compound is unique in its chemical structure and binding affinity. Some of the similar compounds include:

    Gefitinib: An EGFR inhibitor used to treat non-small cell lung cancer.

    Erlotinib: Another EGFR inhibitor used for the treatment of non-small cell lung cancer and pancreatic cancer.

    Afatinib: An irreversible EGFR inhibitor used for the treatment of non-small cell lung cancer.

This compound stands out due to its enhanced selectivity and potency against specific EGFR mutations, making it a valuable tool in cancer research and therapy.

Properties

Molecular Formula

C23H20N6O3

Molecular Weight

428.4 g/mol

IUPAC Name

N-[3-[2-(4-methoxyanilino)-6-methyl-7-oxopteridin-8-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C23H20N6O3/c1-4-20(30)26-16-6-5-7-17(12-16)29-21-19(25-14(2)22(29)31)13-24-23(28-21)27-15-8-10-18(32-3)11-9-15/h4-13H,1H2,2-3H3,(H,26,30)(H,24,27,28)

InChI Key

FGPPXNCHKYRZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C(N=C2N(C1=O)C3=CC=CC(=C3)NC(=O)C=C)NC4=CC=C(C=C4)OC

Origin of Product

United States

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